Cas no 20146-24-1 (2-(2-Furyl)-6-methylquinoline-4-carboxylic Acid)
2-(2-Furyl)-6-methylquinoline-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-Quinolinecarboxylic acid, 2-(2-furanyl)-6-methyl-
- 6-METHYL-2-FURAN-2-YL-QUINOLINE-4-CARBOXYLIC ACID
- 2-(furan-2-yl)-6-methylquinoline-4-carboxylic acid
- SCHEMBL13912480
- G19128
- Z228589062
- BBL017607
- ALBB-011597
- AB01288632-01
- MFCD02741571
- NCGC00283255-01
- VS-06324
- Oprea1_700062
- STK463071
- AKOS000264150
- EN300-86893
- 20146-24-1
- 2-(furan-2-yl)-6-methylquinoline-4-carboxylicacid
- 2-(2-furyl)-6-methylquinoline-4-carboxylic acid
- 2-(2-Furyl)-6-methylquinoline-4-carboxylic Acid
-
- MDL: MFCD02741571
- Inchi: 1S/C15H11NO3/c1-9-4-5-12-10(7-9)11(15(17)18)8-13(16-12)14-3-2-6-19-14/h2-8H,1H3,(H,17,18)
- InChI Key: VYBHSLZEZGOOAC-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C1=CC(C(=O)O)=C2C=C(C)C=CC2=N1
Computed Properties
- Exact Mass: 253.07393
- Monoisotopic Mass: 253.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- PSA: 63.33
2-(2-Furyl)-6-methylquinoline-4-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM258064-5g |
2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid |
20146-24-1 | 97% | 5g |
$711 | 2021-08-18 | |
| TRC | F053525-250mg |
2-(2-Furyl)-6-methylquinoline-4-carboxylic Acid |
20146-24-1 | 250mg |
$ 275.00 | 2022-06-05 | ||
| TRC | F053525-500mg |
2-(2-Furyl)-6-methylquinoline-4-carboxylic Acid |
20146-24-1 | 500mg |
$ 450.00 | 2022-06-05 | ||
| TRC | F053525-1000mg |
2-(2-Furyl)-6-methylquinoline-4-carboxylic Acid |
20146-24-1 | 1g |
$ 720.00 | 2022-06-05 | ||
| abcr | AB380585-500 mg |
2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid |
20146-24-1 | 500MG |
€254.60 | 2022-09-29 | ||
| abcr | AB380585-1 g |
2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid |
20146-24-1 | 1g |
€322.50 | 2023-04-25 | ||
| abcr | AB380585-5 g |
2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid |
20146-24-1 | 5g |
€907.00 | 2023-04-25 | ||
| Chemenu | CM258064-1g |
2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid |
20146-24-1 | 97% | 1g |
$279 | 2023-03-07 | |
| Chemenu | CM258064-5g |
2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid |
20146-24-1 | 97% | 5g |
$752 | 2023-03-07 | |
| Enamine | EN300-86893-0.05g |
2-(furan-2-yl)-6-methylquinoline-4-carboxylic acid |
20146-24-1 | 95.0% | 0.05g |
$47.0 | 2025-02-19 |
2-(2-Furyl)-6-methylquinoline-4-carboxylic Acid Suppliers
2-(2-Furyl)-6-methylquinoline-4-carboxylic Acid Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-(2-Furyl)-6-methylquinoline-4-carboxylic Acid
2-(2-Furyl)-6-methylquinoline-4-carboxylic Acid
2-(2-Furyl)-6-methylquinoline-4-carboxylic Acid is a compound with the CAS number 20146-24-1, and it belongs to the class of quinoline derivatives. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. The molecule consists of a quinoline ring system with a furyl group at position 2, a methyl group at position 6, and a carboxylic acid moiety at position 4. These substituents contribute to its distinct chemical properties and reactivity.
The quinoline skeleton is a well-known heterocyclic structure that has been extensively studied for its biological activities. The incorporation of the furyl group introduces electron-donating properties, which can enhance the compound's ability to interact with biological targets. The methyl group at position 6 adds steric bulk, potentially influencing the compound's solubility and bioavailability. Meanwhile, the carboxylic acid group at position 4 provides acidity and can participate in hydrogen bonding, which is crucial for many biochemical interactions.
Recent studies have highlighted the potential of 2-(2-Furyl)-6-methylquinoline-4-carboxylic Acid as a lead compound in drug discovery. For instance, researchers have explored its anti-inflammatory and antioxidant properties, which make it a promising candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, this compound has shown selective inhibitory activity against certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes.
In the field of agrochemistry, 2-(2-Furyl)-6-methylquinoline-4-carboxylic Acid has been investigated for its pesticidal properties. Its ability to inhibit key enzymes in pests and pathogens suggests its potential as an eco-friendly alternative to conventional pesticides. Furthermore, the compound's structural versatility allows for further modification to enhance its efficacy and reduce off-target effects.
From a synthetic perspective, the preparation of 2-(2-Furyl)-6-methylquinoline-4-carboxylic Acid involves a series of well-established organic reactions. The synthesis typically begins with the formation of the quinoline core through cyclization reactions, followed by functionalization at specific positions to introduce the furyl, methyl, and carboxylic acid groups. Recent advancements in catalytic methods have enabled more efficient and sustainable routes for synthesizing this compound.
One of the most exciting developments involving 2-(2-Furyl)-6-methylquinoline-4-carboxylic Acid is its application in nanotechnology. Researchers have successfully incorporated this compound into nanoparticles to improve drug delivery systems. The carboxylic acid group facilitates conjugation with biocompatible polymers, enhancing the nanoparticles' stability and targeting capabilities. This innovation opens new avenues for personalized medicine and targeted therapy.
In conclusion, 2-(2-Furyl)-6-methylquinoline-4-carboxylic Acid is a multifaceted compound with immense potential across various scientific domains. Its unique structure, coupled with recent advancements in synthetic methods and biological applications, positions it as a valuable tool in modern research and development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to make significant contributions to both academic and industrial sectors.
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